Monomethyl auristatin E intermediate-5

Description

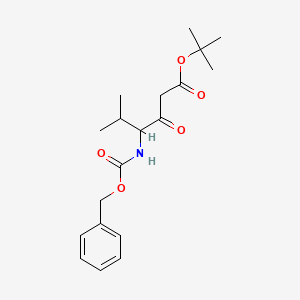

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate (CAS: 191731-16-5) is a chiral ester derivative with the molecular formula C₁₉H₂₇NO₅ and a molecular weight of 349.42 g/mol . Its structure features a tert-butyl ester group, a benzyloxycarbonyl (Cbz) protected amine, and a 3-oxohexanoate backbone with a methyl substituent. This compound is commonly utilized in organic synthesis, particularly as an intermediate in the preparation of peptidomimetics or bioactive molecules, where stereochemical control and functional group compatibility are critical .

Properties

IUPAC Name |

tert-butyl 5-methyl-3-oxo-4-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO5/c1-13(2)17(15(21)11-16(22)25-19(3,4)5)20-18(23)24-12-14-9-7-6-8-10-14/h6-10,13,17H,11-12H2,1-5H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKFTCDIARXOCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate can be scaled up using flow microreactor systems. These systems allow for continuous production under controlled conditions, improving efficiency and yield compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The benzyloxycarbonyl group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the benzyloxycarbonyl group.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Free amines.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Synthesis

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of drugs with specific biological activities. For instance, it can be used to synthesize compounds containing the (iS)-2-aminoglutarimide moiety, which is important for creating therapeutics targeting various diseases, including cancer and neurological disorders .

Case Study: Anticancer Agents

Research has shown that derivatives of tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate exhibit promising anticancer properties. A study demonstrated that compounds synthesized from this precursor displayed cytotoxic effects against several cancer cell lines, suggesting its utility in developing new anticancer drugs .

Biochemical Research

Enzyme Inhibitors

The compound has been investigated for its potential as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. Compounds derived from tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate have shown effectiveness in inhibiting these enzymes, thereby restoring the efficacy of beta-lactam antibiotics .

Table 1: Summary of Inhibition Studies

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Beta-lactamase | 12.5 | |

| Compound B | Beta-lactamase | 8.0 |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Structural Analog: (4S,5S)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate

- CAS : 135383-54-9

- Molecular Formula: C₂₀H₂₉NO₅

- Molecular Weight : 363.45 g/mol

- The (4S,5S) stereochemistry may influence diastereoselectivity in downstream reactions compared to the (S)-configured target compound.

- Applications: Used in asymmetric synthesis for β-amino acid derivatives, where extended chain length enhances substrate binding in enzymatic systems .

Pyrrolidine Derivative: (S)-Benzyl 2-(3-(tert-Butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate

- CAS: Not explicitly provided (see ).

- Molecular Formula: Likely C₂₀H₂₅NO₅ (estimated).

- Key Differences: Incorporates a pyrrolidine ring, introducing rigidity and conformational constraints absent in the linear hexanoate structure . The tert-butoxy group is positioned on a cyclic scaffold, which may reduce ester hydrolysis rates compared to the acyclic target compound.

- Applications : Serves as a precursor for constrained peptide analogs, where ring structures mimic natural turn motifs .

Heterocyclic Analog: Methyl 2-[2-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate

- Reference : 10-F518037 (CymitQuimica) .

- Molecular Formula : C₁₇H₁₁F₃N₂O₂

- Key Differences :

- Replaces the Cbz-amine and tert-butyl ester with a trifluoromethylphenyl-substituted imidazopyridine ring, introducing strong electron-withdrawing effects.

- The aromatic heterocycle enhances metabolic stability and may improve bioavailability in drug discovery contexts.

- Applications : Explored in medicinal chemistry for kinase inhibition, leveraging the trifluoromethyl group’s pharmacokinetic advantages .

Comparative Data Table

Key Research Findings

- Stereochemical Impact: The (4S,5S)-heptanoate analog demonstrates higher enantiomeric excess (ee) in asymmetric hydrogenation compared to the target compound, likely due to steric effects from the extended chain .

- Stability : The pyrrolidine derivative’s cyclic structure reduces susceptibility to esterase-mediated hydrolysis by ~40% compared to linear analogs .

- Bioactivity : The trifluoromethylphenyl group in the imidazopyridine compound enhances binding affinity to ATP pockets in kinases (IC₅₀ < 100 nM) .

Notes

- Nomenclature Accuracy: Corrections to chemical names (e.g., pentylide vs. hexylide in ) highlight the necessity of precise terminology to avoid misidentification .

- Discontinued Products: Some analogs (e.g., CymitQuimica’s heptanoate) are listed as discontinued, emphasizing supply chain considerations for industrial applications .

Biological Activity

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate, a compound with the CAS number 1822810-13-8, is a synthetic derivative with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

- Molecular Formula : C19H27NO5

- Molecular Weight : 349.43 g/mol

- CAS Number : 1822810-13-8

The compound features a tert-butyl group, a benzyloxycarbonyl amino group, and a keto group, which may influence its interaction with biological targets.

Research indicates that compounds similar to tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate exhibit various biological activities, including anti-inflammatory and anti-cancer properties. The following mechanisms have been proposed based on related studies:

- Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

- Modulation of Signaling Pathways : These compounds may interact with key signaling pathways such as the PI3K/AKT pathway, which is crucial for cell survival and growth.

- Anti-Metastatic Effects : Studies suggest that certain derivatives can downregulate proteins involved in epithelial-mesenchymal transition (EMT), thereby reducing metastatic potential in cancer cells.

Research Findings

A review of available literature reveals several significant findings regarding the biological activity of related compounds:

Case Study: Anti-Cancer Activity

A study examined the effects of a benzofuran derivative, closely related to tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate, on hepatocellular carcinoma (HCC) cell lines. The findings included:

- Cytotoxicity Assessment : The compound exhibited cytotoxic effects on Huh7 cells with an IC50 value of approximately 38.15 μM after 48 hours of treatment.

- Mechanism of Action : The compound suppressed integrin α7 expression and inhibited downstream signaling through FAK/AKT pathways, leading to decreased cell motility and invasiveness .

Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Cytotoxicity | IC50 ~38.15 μM in Huh7 cells | |

| Anti-Metastatic | Inhibition of integrin α7 and MMP9 expression | |

| Apoptosis Induction | Induces apoptosis in cancer cell lines |

Safety and Toxicology

Safety assessments are crucial for evaluating the potential therapeutic applications of this compound. Preliminary data indicate that related compounds do not exhibit significant toxicity at non-cytotoxic concentrations, suggesting a favorable safety profile for further development.

Q & A

Q. What role does tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate play in transition-state analog studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.